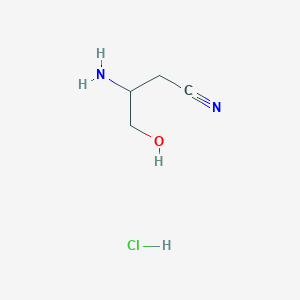![molecular formula C7H9ClN4 B14023631 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by methylation using methyl iodide . Another approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by cyclization and methylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: N-oxides of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazopyridines with various functional groups.
Applications De Recherche Scientifique
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: Similar structure with a phenyl group at the 6-position.
1-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the amine group at the 6-position.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an amino group at the 2-position and a phenyl group at the 6-position.
Uniqueness
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 6-position and the methyl group at the 1-position enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H9ClN4 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-methylimidazo[4,5-c]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-4-10-5-3-9-7(8)2-6(5)11;/h2-4H,1H3,(H2,8,9);1H |
Clé InChI |
YMYURDLUVPRRBA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=CN=C(C=C21)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)








